molecular formula C14H15Cl2NO B12463851 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 5852-56-2

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B12463851
CAS No.: 5852-56-2
M. Wt: 284.2 g/mol
InChI Key: QPDHSSRWWRORRC-UHFFFAOYSA-N
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Description

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexenone core substituted with a dichlorophenylamino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3,5-dichloroaniline with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of functional groups like halogens or nitro groups.

Scientific Research Applications

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,5-Dichlorophenyl)amino]propanoic acid
  • 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid

Uniqueness

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one stands out due to its unique cyclohexenone core, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and steric hindrance, making it suitable for specific applications in research and industry.

Properties

CAS No.

5852-56-2

Molecular Formula

C14H15Cl2NO

Molecular Weight

284.2 g/mol

IUPAC Name

3-(3,5-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H15Cl2NO/c1-14(2)7-12(6-13(18)8-14)17-11-4-9(15)3-10(16)5-11/h3-6,17H,7-8H2,1-2H3

InChI Key

QPDHSSRWWRORRC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)Cl)Cl)C

Origin of Product

United States

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